Benzenethiol, 2-amino-3-bromo-5-methyl-
CAS No.: 56536-87-9
Cat. No.: VC20646384
Molecular Formula: C7H8BrNS
Molecular Weight: 218.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56536-87-9 |
|---|---|
| Molecular Formula | C7H8BrNS |
| Molecular Weight | 218.12 g/mol |
| IUPAC Name | 2-amino-3-bromo-5-methylbenzenethiol |
| Standard InChI | InChI=1S/C7H8BrNS/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3 |
| Standard InChI Key | ZZPORVCDJFEKFC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)Br)N)S |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s systematic IUPAC name, 2-amino-3-bromo-5-methylbenzenethiol, reflects the positions of its substituents: the amino group at position 2, bromine at position 3, methyl at position 5, and thiol at position 1 (Figure 1) . Its molecular formula, C₇H₈BrNS, corresponds to a molecular weight of 218.12 g/mol, as calculated by PubChem . The SMILES notation CC1=CC(=C(C(=C1)Br)N)S and InChIKey ZZPORVCDJFEKFC-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemical features .
Table 1: Key Identifiers of 2-Amino-3-bromo-5-methylbenzenethiol
The planar benzene ring adopts a conformation where steric and electronic effects from substituents influence reactivity. The thiol group’s acidity (pKa ~6.5–8.5 for aromatic thiols) and the amino group’s nucleophilicity render the compound amenable to electrophilic substitutions and metal coordination .
Synthesis and Manufacturing
Hypothetical Synthetic Pathways
While no direct synthesis of 2-amino-3-bromo-5-methylbenzenethiol is reported in the literature, analogous routes for halogenated thiols suggest feasible strategies. A plausible multi-step approach involves:
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Bromination of 2-Amino-5-methylphenol:
Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) could introduce bromine at position 3 . -
Thiolation via Diazotization:
Conversion of the phenol group to a thiol may proceed through a diazonium intermediate. Treatment with thiourea (NH₂CSNH₂) under acidic conditions replaces the hydroxyl (-OH) group with -SH . -
Purification and Isolation:
Column chromatography or recrystallization from solvents like ethanol/water mixtures yields the pure product.
This route mirrors methods for synthesizing structurally related compounds, such as 3-bromo-5-methylphenol (CAS 74204-00-5), where bromination and functional group interconversion are critical . Notably, trichloroisocyanuric acid—a chlorinating agent used in the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide—could theoretically be adapted for bromination if paired with a bromide source .
Physicochemical Properties
Spectral Data and Analytical Characterization
PubChem reports infrared (IR) and Raman spectra for 2-amino-3-bromo-5-methylbenzenethiol, though detailed peak assignments are unavailable . General spectral features can be inferred:
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IR Spectroscopy:
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S-H Stretch: ~2550–2600 cm⁻¹ (weak, indicative of thiols).
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N-H Stretch: ~3300–3500 cm⁻¹ (primary amine).
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C-Br Stretch: ~500–600 cm⁻¹.
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Raman Spectroscopy:
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Strong bands corresponding to C-S (≈630 cm⁻¹) and C-Br (≈300 cm⁻¹) vibrations.
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Table 2: Hypothetical Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Melting Point | 80–100°C | Analogous brominated thiols |
| Boiling Point | 280–300°C (dec.) | High molecular weight aromatics |
| Solubility | Insoluble in water; soluble in DCM, ethanol | Polar aprotic solvents |
Applications and Research Frontiers
Organic Synthesis and Catalysis
The compound’s functional groups make it a candidate for:
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Cross-Coupling Reactions: The bromo group participates in Suzuki-Miyaura couplings to form biaryl structures, a strategy employed in synthesizing non-linear optical (NLO) materials .
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Ligand Design: The thiol and amino groups can coordinate transition metals (e.g., Cu, Pd), facilitating catalytic cycles in C-N bond-forming reactions .
Materials Science
Brominated aromatic thiols are precursors to self-assembled monolayers (SAMs) on metal surfaces. The methyl group enhances hydrophobicity, potentially stabilizing SAMs in aqueous environments .
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